molecular formula C17H15F2N5OS B12156295 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B12156295
M. Wt: 375.4 g/mol
InChI Key: HEHUUZXQTTVXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

HEHUUZXQTTVXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.